(Z,Z)-Undeca-1,3,5-triene

Description

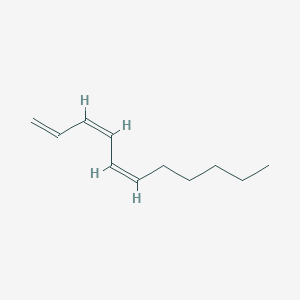

(Z,Z)-Undeca-1,3,5-triene (CAS: Not explicitly listed in evidence; structurally related to isomers such as (3E,5Z)-undeca-1,3,5-triene and (3Z,5E)-undeca-1,3,5-triene) is a conjugated triene hydrocarbon with the molecular formula C₁₁H₁₈. It is characterized by three double bonds at positions 1,3,5, with Z (cis) stereochemistry at both the 3,5 and 5,7 positions. This compound is a stereoisomer of other undecatriene variants, and its distinct geometry significantly influences its physicochemical and olfactory properties.

Occurrence and applications are partially inferred from related isomers. For example, (3E,5Z)-undeca-1,3,5-triene is identified as a key odorant in Hersbrucker Spät and Cascade hop varieties, contributing to fruity and pineapple-like notes . Its presence in natural sources is less documented compared to its stereoisomers, which are found in essential oils (e.g., galbanum, mandarin, and angelica root oils) .

Properties

CAS No. |

19883-26-2 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

(3Z,5Z)-undeca-1,3,5-triene |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9- |

InChI Key |

JQQDKNVOSLONRS-CXHWBCNXSA-N |

SMILES |

CCCCCC=CC=CC=C |

Isomeric SMILES |

CCCCC/C=C\C=C/C=C |

Canonical SMILES |

CCCCCC=CC=CC=C |

Other CAS No. |

19883-26-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- (3E,5Z)-undeca-1,3,5-triene is the most olfactorily significant isomer, contributing to fruity and tropical notes in hops and essential oils. Its high flavor dilution (FD) factors in Cascade hops correlate with a dominant blackcurrant-like odor .

- This compound lacks fragrance applications due to safety restrictions, highlighting the importance of stereochemistry in regulatory acceptance .

- The (3Z,5E) isomer is less studied in odor contexts but is well-characterized structurally by NIST, with an InChIKey of

JQQDKNVOSLONRS-BABZSUFTSA-N.

Chain Length Variants: Hexa-1,3,5-triene vs. Undeca-1,3,5-triene

Shorter-chain trienes, such as (3Z)-hexa-1,3,5-triene (CAS: 2612-46-6), exhibit distinct properties due to reduced carbon chain length:

| Property | (3Z)-hexa-1,3,5-triene | This compound |

|---|---|---|

| Molecular Formula | C₆H₈ | C₁₁H₁₈ |

| Molecular Weight | 80.13 g/mol | 150.26 g/mol |

| Odor Relevance | Limited data | Restricted applications |

| Natural Occurrence | Not specified | Less documented |

Insights :

- Shorter chains like hexatriene are less prevalent in natural odorants but may serve as intermediates in synthetic chemistry.

- The extended conjugation in undecatriene likely enhances stability and odor potency compared to shorter analogs .

Tetracyclic Triterpenoids vs. Linear Trienes

Compounds like 24,25-dinorlupa-1,3,5(10)-triene () are tetracyclic aromatic triterpenoids, structurally distinct from linear undecatriene:

| Feature | 24,25-Dinorlupa-1,3,5(10)-triene | This compound |

|---|---|---|

| Structure | Tetracyclic ring system | Linear conjugated triene |

| Molecular Complexity | High (tetracyclic) | Low (linear hydrocarbon) |

| Occurrence | Geological sediments (Carpathian) | Plant-derived oils |

| Role | Biomarker for aromatization | Odorant/Flavorant |

Comparison :

- Tetracyclic triterpenoids are geochemical biomarkers, reflecting diagenetic processes, whereas undecatriene isomers are volatile odorants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.